What are the physical and chemical properties of Pterisolic acid F
What are the physical and chemical properties of Pterisolic acid F
An In-Depth Technical Guide to Pterisolic Acid F
Introduction
Pterisolic acid F is a naturally occurring diterpenoid compound.[] It belongs to the ent-kaurane class of diterpenoids and has been isolated from the fern Pteris semipinnata.[2][3] As a member of this extensive family of natural products, Pterisolic acid F holds potential interest for researchers in medicinal chemistry and drug discovery due to the diverse biological activities often associated with kaurane (B74193) diterpenoids. This document provides a comprehensive overview of the known physical, chemical, and biological properties of Pterisolic acid F, along with generalized experimental protocols relevant to its study.
Physical and Chemical Properties
Pterisolic acid F is a complex organic molecule with several stereocenters and functional groups that dictate its physical and chemical behavior. It is described as a brown powder in its isolated form.[]
Data Summary
The following table summarizes the key physical and chemical properties of Pterisolic acid F. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental data.
| Property | Value | Source |
| CAS Number | 1401419-90-6 | [2] |
| Molecular Formula | C₂₀H₃₀O₆ | |
| Molecular Weight | 366.45 g/mol | |
| Appearance | Brown Powder | |
| Density | 1.4 ± 0.1 g/cm³ (Experimental) 1.36 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 583.6 ± 50.0 °C at 760 mmHg (Predicted) | |
| pKa | 4.52 ± 0.70 (Predicted) | |
| LogP | 0.74 | |
| Synonyms | (5β,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid (4alpha,16alpha)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid |
Note: The solubility of Pterisolic acid F has not been explicitly reported, but related compounds (Pterisolic acid C) are soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Spectral Characterization Data
The structural elucidation of Pterisolic acid F relies on a combination of spectroscopic techniques. The primary reference for its isolation and characterization is the publication by Wang F, et al. in the Chemical & Pharmaceutical Bulletin (Tokyo) in 2011, which would contain the detailed spectral data. The key methods used are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and correlation spectra (like COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms and the relative stereochemistry.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of Pterisolic acid F. Fragmentation patterns observed in MS/MS experiments can further help to confirm the structure.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and ketone (C=O) groups, which are present in the structure of Pterisolic acid F.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities of Pterisolic acid F or the signaling pathways it may modulate. The compound is categorized under general "Signaling Pathways >> Others >> Others," indicating a lack of specific pathway association in major databases.
However, the ent-kaurane diterpenoid scaffold is a well-known pharmacophore associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-cancer effects. Therefore, it is plausible that Pterisolic acid F may exhibit similar properties, which warrants further investigation.
Experimental Protocols
The following sections describe generalized methodologies for the isolation, characterization, and biological evaluation of natural products like Pterisolic acid F.
Isolation and Purification of Pterisolic Acid F
Pterisolic acid F is isolated from the fern Pteris semipinnata. The general workflow for such an extraction and purification process is as follows:
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Preparation of Plant Material: The plant material (Pteris semipinnata) is collected, dried, and ground into a fine powder to maximize the surface area for extraction.
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Solvent Extraction: The powdered plant material is subjected to extraction with ethanol (B145695). This is typically performed by maceration or Soxhlet extraction over an extended period to ensure the exhaustive removal of secondary metabolites.
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Concentration: The resulting ethanol extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
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Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This multi-step process may include:
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Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to perform an initial fractionation of the extract.
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Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of Pterisolic acid F from the enriched fractions obtained from column chromatography.
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Caption: Workflow for Isolation and Characterization.
Structural Elucidation Methodology
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Sample Preparation: A small amount of the purified Pterisolic acid F is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For mass spectrometry, the sample is dissolved in a volatile solvent like methanol (B129727) or acetonitrile.
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NMR Spectroscopy:
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¹H NMR: To identify the number and types of protons.
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¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
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Mass Spectrometry: The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-TOF) to obtain the exact mass, which is used to confirm the molecular formula C₂₀H₃₀O₆.
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Data Interpretation: The data from all spectroscopic methods are combined to unambiguously determine the structure of Pterisolic acid F.
General Protocol for In Vitro Biological Assays (Example: Cytotoxicity Assay)
To assess the potential biological activity of Pterisolic acid F, various in vitro assays can be performed. The following is a general protocol for a cytotoxicity assay against a cancer cell line.
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Cell Culture: A human cancer cell line (e.g., HeLa, MCF-7) is cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Pterisolic acid F is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) is also included.
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Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
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Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or PrestoBlue assay, which measures metabolic activity. The absorbance or fluorescence is read using a plate reader.
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Data Analysis: The results are used to calculate the percentage of cell viability relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the compound concentration.
Caption: General Workflow for a Cytotoxicity Assay.
